

Worenine Signaling Pathway Analysis: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Worenine

Cat. No.: B150637

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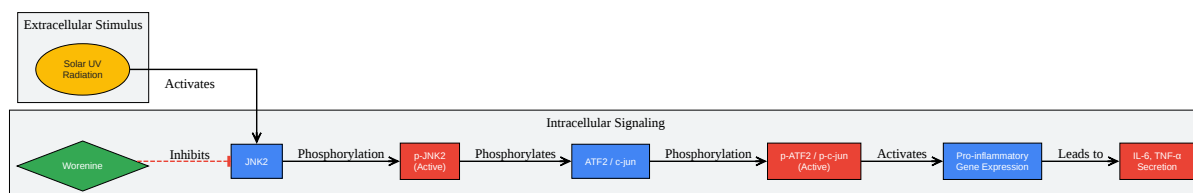
Abstract

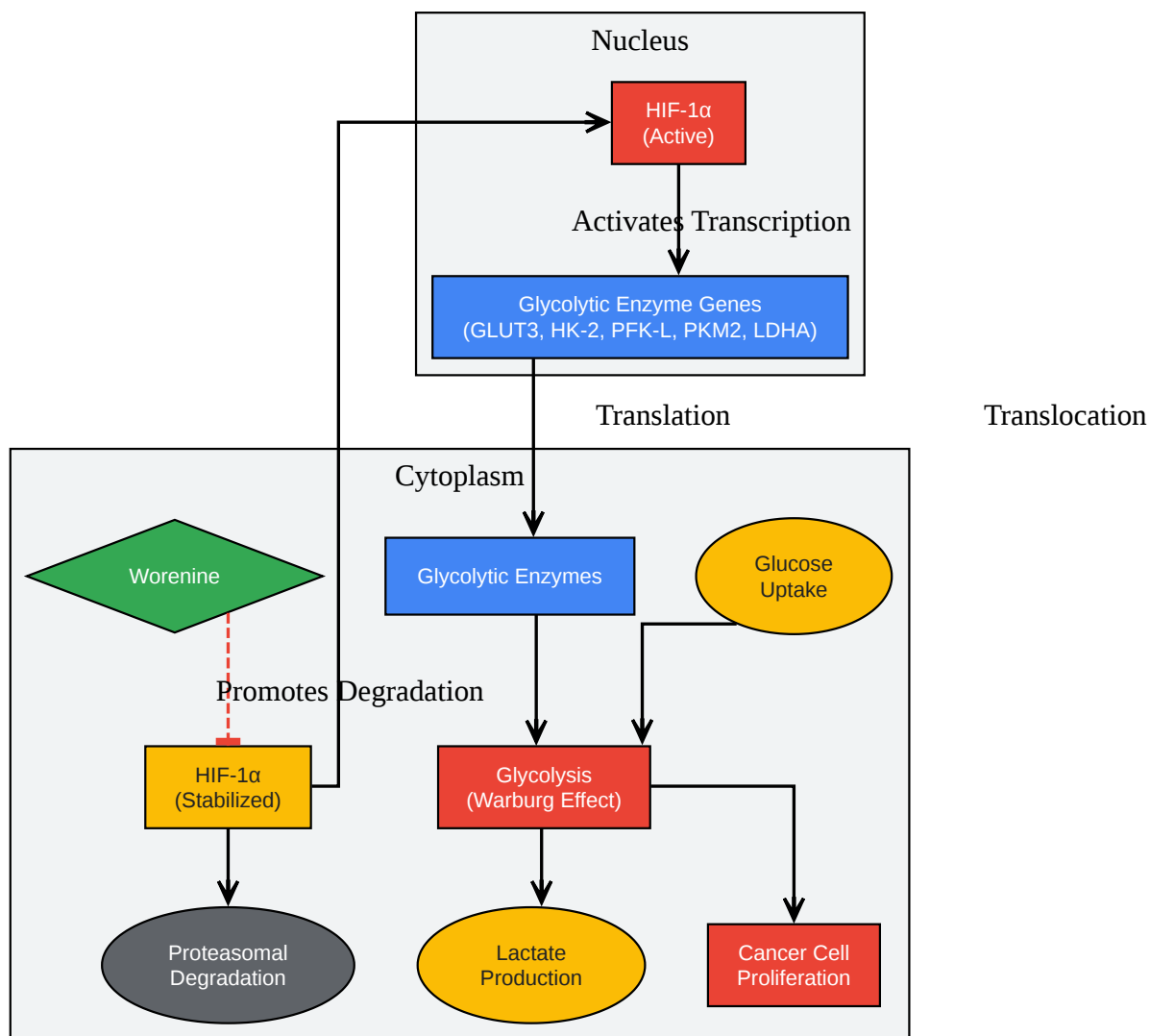
Worenine, a protoberberine isoquinoline alkaloid, has demonstrated significant therapeutic potential in diverse pathological conditions, including inflammation and cancer. Its efficacy is attributed to the modulation of critical intracellular signaling pathways. This technical guide provides a comprehensive analysis of two core signaling cascades targeted by **Worenine**: the JNK-ATF2/c-jun pathway, primarily associated with its anti-inflammatory effects, and the HIF-1 α pathway, linked to its anti-cancer and metabolic regulatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions and experimental workflows to support further research and drug development.

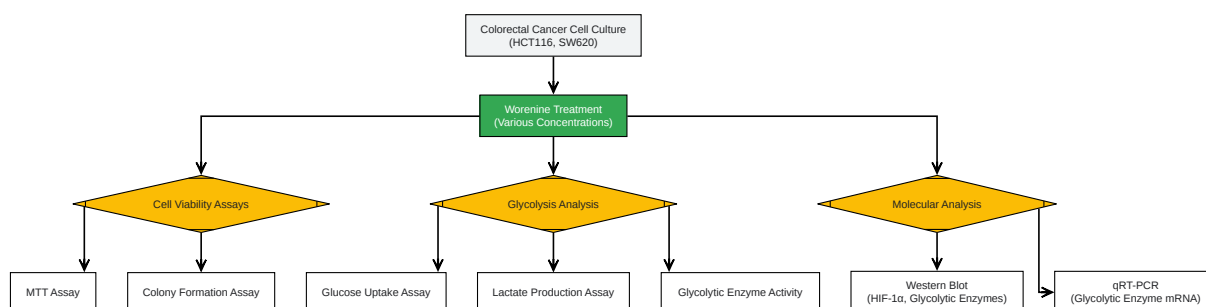
The JNK-ATF2/c-jun Signaling Pathway: Mechanism of Anti-Inflammatory Action

Worenine exerts potent anti-inflammatory effects by directly targeting the c-Jun N-terminal kinase (JNK) signaling cascade. Specifically, **Worenine** has been identified as an inhibitor of JNK2, a key mediator in cellular responses to stress and inflammation.^[1] Inhibition of JNK2 by **Worenine** leads to the suppression of downstream signaling events, ultimately reducing the production of pro-inflammatory cytokines.^{[1][2][3][4]}

The binding of **Worenine** to JNK2 inhibits its kinase activity, preventing the phosphorylation and subsequent activation of the transcription factors ATF2 (Activating Transcription Factor 2) and c-jun.^{[1][2]} This disruption of the JNK-ATF2/c-jun signaling axis results in decreased transcription and secretion of pro-inflammatory cytokines, notably Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF- α).^{[1][2][3][4]}







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